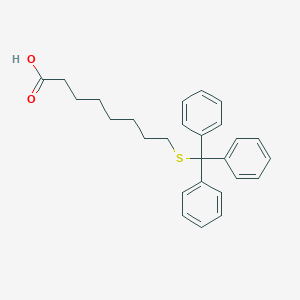

8-(Tritylthio)octanoic acid

Description

8-(Tritylthio)octanoic acid is a synthetic derivative of octanoic acid (a medium-chain fatty acid) featuring a tritylthio (-S-C(C₆H₅)₃) group at the 8th carbon position. The trityl (triphenylmethyl) group introduces significant steric bulk and hydrophobicity, which can alter solubility, reactivity, and biological interactions compared to unmodified octanoic acid. Such compounds are often utilized in organic synthesis, drug delivery systems, and materials science due to their tailored physicochemical properties.

Properties

IUPAC Name |

8-tritylsulfanyloctanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H30O2S/c28-26(29)21-13-2-1-3-14-22-30-27(23-15-7-4-8-16-23,24-17-9-5-10-18-24)25-19-11-6-12-20-25/h4-12,15-20H,1-3,13-14,21-22H2,(H,28,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSFYKFCLXVNVKS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SCCCCCCCC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H30O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-(Tritylthio)octanoic acid typically involves the reaction of 6-mercapto-8-(tritylthio)octanoic acid with N-(phenylthio)phthalimide in a solvent. This reaction is a disulfide etherification process, which results in the formation of the desired compound .

Industrial Production Methods: While specific industrial production methods for 8-(Tritylthio)octanoic acid are not extensively documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The tritylthio (S-Trt) group undergoes nucleophilic substitution under mild acidic or reductive conditions. For example:

Reaction with Amines

In acetonitrile with triethylamine at reflux (18 hours), 8-(Tritylthio)octanoic acid participates in SN2 reactions with primary amines. A study using 2-(tritylthio)ethylamine demonstrated a 28% yield when reacting with 3-bromopyrazine-2-carboxylate derivatives .

| Reactant | Conditions | Yield | Citation |

|---|---|---|---|

| 3-Bromopyrazine-2-carboxylate | Acetonitrile, triethylamine, reflux | 28% |

Mechanism : The thioether sulfur acts as a leaving group after deprotection, enabling amine coupling.

Oxidation and Reduction

The thioether group is redox-active:

-

Oxidation :

Reacts with strong oxidizers (e.g., H₂O₂, mCPBA) to form sulfoxides or sulfones. For example:Sulfoxide formation is stereospecific under controlled conditions.

-

Reduction :

Catalytic hydrogenation (H₂/Pd-C) cleaves the S-Trt bond, yielding octanoic acid derivatives:

Esterification and Amidation

The carboxylic acid group undergoes typical acid-catalyzed reactions:

Ester Synthesis

With amberlyst-15 catalyst at 50°C, esterification with glycerol achieves 99.8% conversion under ultrasound (240 W, 80% duty cycle) .

| Substrate | Catalyst | Temperature | Conversion |

|---|---|---|---|

| Glycerol | Amberlyst-15 | 50°C | 99.8% |

Amidation

Reacts with amines (e.g., benzylamine) in DCC/DMAP to form stable amides, preserving the S-Trt group.

Acid-Base Reactions

The carboxylic acid reacts with bases (e.g., NaOH, K₂CO₃) to form carboxylate salts. For instance, in DMSO with K₂CO₃, it forms a potassium salt, enhancing solubility for further alkylation .

Thermal Stability and Decomposition

At temperatures >150°C, thermal cleavage releases triphenylmethyl radicals and sulfur-containing byproducts. This property is exploited in polymerization initiators.

Scientific Research Applications

8-(Tritylthio)octanoic acid has a wide range of applications in scientific research:

Chemistry: Used as a protecting group for thiols in organic synthesis due to the stability of the trityl group.

Biology: Employed in the study of enzyme mechanisms and protein interactions involving thiol groups.

Medicine: Investigated for its potential therapeutic properties, particularly in the development of drugs targeting oxidative stress and inflammation.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex organic molecules.

Mechanism of Action

The mechanism of action of 8-(Tritylthio)octanoic acid involves its ability to interact with various molecular targets through its tritylthio group. This group can undergo oxidation and reduction reactions, thereby modulating the redox state of biological systems. The compound can also form stable complexes with metal ions, influencing enzymatic activities and signaling pathways.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural analogs of octanoic acid and their distinguishing features:

*Calculated from formula C₂₉H₃₂O₂S.

†Calculated from NMR data in .

‡Calculated from formula C₂₃H₃₀O₃.

Physicochemical Properties

- Solubility: The tritylthio group in 8-(Tritylthio)octanoic acid likely reduces water solubility compared to 8-aminootanoic acid (highly polar) or unmodified octanoic acid. Silyl- and biphenyl-substituted analogs exhibit intermediate hydrophobicity .

- Stability: Tritylthio groups are resistant to acidic hydrolysis, whereas silyl ethers (e.g., 8-(diethyl(octyl)silyl)octanoic acid) may degrade under basic conditions .

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 8-(Tritylthio)octanoic acid in laboratory settings?

- Methodological Answer : When handling 8-(Tritylthio)octanoic acid, strict safety measures should include:

- Use of PPE: Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (H313, H333 hazard codes) .

- Ventilation: Conduct experiments in a fume hood or glovebox to avoid inhalation of volatile byproducts.

- Waste Disposal: Segregate chemical waste and collaborate with certified hazardous waste management services to ensure compliance with environmental regulations .

Q. How can the purity and structural integrity of 8-(Tritylthio)octanoic acid be validated after synthesis?

- Methodological Answer :

- Chromatography : Use HPLC or GC-MS to assess purity, referencing retention times against standards.

- Spectroscopy : Confirm structure via -/-NMR for functional group analysis and FT-IR for characteristic S-H or C-S bond vibrations.

- Elemental Analysis : Quantify sulfur content to verify tritylthio group incorporation .

Q. What synthetic routes are documented for 8-(Tritylthio)octanoic acid analogs, and what are their limitations?

- Methodological Answer : While direct synthesis data for 8-(Tritylthio)octanoic acid is limited, analogous methods for octanoic acid derivatives include:

- Thiol-Epoxide Coupling : Reacting tritylthiol with 8-bromooctanoic acid under basic conditions (e.g., KCO/DMF).

- Disulfide Bridging : Oxidative coupling of tritylthiols with octanoic acid thiol precursors. Note potential side reactions (e.g., overoxidation) requiring careful stoichiometric control .

Advanced Research Questions

Q. How can researchers mitigate experimental artifacts when studying 8-(Tritylthio)octanoic acid’s reactivity in aqueous systems?

- Methodological Answer :

- pH Control : Maintain buffered conditions (e.g., pH 7.4 PBS) to prevent acid-catalyzed hydrolysis of the tritylthio group.

- Stability Assays : Conduct time-resolved UV-Vis or LC-MS to monitor degradation products.

- Competitive Quenching : Add radical scavengers (e.g., TEMPO) to distinguish between nucleophilic vs. radical-mediated pathways .

Q. What strategies resolve contradictions in reported bioactivity data for 8-(Tritylthio)octanoic acid across cell lines?

- Methodological Answer :

- Dose-Response Profiling : Use logarithmic concentration ranges (1 nM–100 µM) to identify cell line-specific EC values.

- Metabolic Profiling : Apply transcriptomics (RNA-Seq) or metabolomics (GC-MS) to correlate bioactivity with cellular pathways (e.g., fatty acid oxidation or redox signaling) .

- Control Experiments : Include inhibitors of thiol-disulfide exchange (e.g., iodoacetamide) to isolate target mechanisms .

Q. How should researchers design experiments to assess 8-(Tritylthio)octanoic acid’s role in modulating enzyme activity?

- Methodological Answer :

- Kinetic Assays : Use stopped-flow spectroscopy to measure real-time enzyme inhibition (e.g., Δ9-desaturase or thioredoxin reductase).

- Crystallography : Co-crystallize the compound with target enzymes (e.g., via soaking or co-expression) to resolve binding modes.

- Computational Modeling : Perform MD simulations to predict interactions with active-site cysteine residues .

Q. What statistical approaches are recommended for analyzing dose-dependent cytotoxicity data of 8-(Tritylthio)octanoic acid?

- Methodological Answer :

- Nonlinear Regression : Fit data to Hill or log-logistic models (e.g., using GraphPad Prism) to calculate IC.

- ANOVA with Post Hoc Tests : Compare means across treatment groups (e.g., Tukey’s HSD for multiple comparisons).

- Survival Analysis : Apply Kaplan-Meier curves for longitudinal studies in in vivo models .

Methodological Notes

- Reproducibility : Document synthesis protocols, purification steps, and analytical parameters in line with guidelines for chemical reproducibility (e.g., Beilstein Journal standards) .

- Data Reporting : Include raw spectral data, chromatograms, and statistical outputs in supplementary materials to enable peer validation .

- Ethical Compliance : For biological studies, ensure approval from institutional review boards (IRBs) and adhere to ARRIVE guidelines for animal research .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.